(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE
Description
(4-Allylpiperazino)(4-pyridyl)methanone is a synthetic compound featuring a piperazine ring substituted with an allyl group and a 4-pyridyl carbonyl moiety. Its structure combines a nitrogen-rich heterocycle (piperazine) with a planar aromatic pyridyl group, making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-3-5-14-6-4-12/h2-6H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOQRDAFCBGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridyl Group: The pyridyl group can be attached using a Grignard reagent addition to a pyridine N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The pyridyl group can be reduced to a piperidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly for targeting protein kinases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Steric Comparisons
Key structural analogs and their properties are summarized below:
*Note: Molecular weight of this compound can be estimated as ~245–260 g/mol based on similar piperazinyl methanones in evidence .
Key Findings from Comparative Analyses
- Steric Effects: The 4-pyridyl group in this compound mirrors INH’s optimal planar structure, avoiding steric clashes with residues like Trp222 in InhA . Piperidine analogs (e.g., compound 34) exhibit reduced activity due to bulkiness, while bicyclic substituents (e.g., compounds 9, 18) cause steric hindrance with Thr196, eliminating hydrogen bonding . The allyl group in the target compound may offer a favorable intermediate steric profile compared to bulkier benzhydryl (AKOS005096543) or benzyl (CAS 303998-78-9) groups .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in , CF₃ in ) can enhance binding to electron-rich pockets but may reduce piperazine’s basicity, affecting solubility.
- The allyl group’s electron-donating nature could stabilize charge interactions in active sites, contrasting with nitro or CF₃-substituted analogs .
- Activity Implications: INH’s 4-pyridyl ring is critical for anti-tubercular activity, suggesting this compound may retain similar efficacy if the pyridyl moiety remains accessible . Piperazine derivatives with smaller substituents (e.g., allyl) may outperform bulkier analogs (e.g., benzhydryl) in avoiding metabolic instability or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
